molecular formula C10H16N6S B563092 Cimetidine-d3 CAS No. 1185237-29-9

Cimetidine-d3

Cat. No. B563092
CAS RN: 1185237-29-9
M. Wt: 255.358
InChI Key: AQIXAKUUQRKLND-BMSJAHLVSA-N
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Description

Cimetidine-d3 is the deuterium labeled version of Cimetidine . It is an orally active and inverse histamine H2 receptor antagonist with a Ki of 0.6 μM . Cimetidine is an inverse agonist and has anti-cancer and anti-inflammatory activity .


Synthesis Analysis

A simple and economical synthesis of cimetidine is described. It is based on the reaction of 4‐halomethyl‐5‐methylimidazole with N‐cyano‐N′‐methyl‐N″‐(2‐mercaptoethyl)guanidine in water‐ethanol at pH 9.0 ± 0.3. Pure crystalline cimetidine is obtained in about 75% yield .


Molecular Structure Analysis

The molecular formula for this compound is C10H13D3N6S. The average mass is 255.358 Da and the monoisotopic mass is 255.134552 Da .


Chemical Reactions Analysis

Cimetidine is a well-known enzyme inhibitor of several CYP isoforms, including 1A2, 2C9, 2D6, 3A4 P450 isoforms . It is a competitive histamine H2-receptor antagonist that inhibits gastric acid secretion and reduces pepsin output .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder. Its melting point is 141-143°C (base), 193°C dec (hydrochloride). It is soluble (1.14%) in water at 37°C; soluble in ethanol; very slightly soluble in chloroform; insoluble in diethyl ether .

Scientific Research Applications

  • Pharmacokinetics and Drug Interactions : Cimetidine has been used to investigate the tubular secretion of organic cations in the human kidney. It's a potent inhibitor of multidrug and toxin extrusions (MATE1 and MATE2-K) but not of organic cation transporter 2 (OCT2), suggesting its role in drug-drug interactions in renal elimination (Ito et al., 2012).

  • Radioligand Binding Studies : 3H-Cimetidine has been used in radioligand binding experiments to study the H2-receptor, although it has limitations in these types of investigations due to the lack of correlation between displacement of specific 3H-cimetidine binding and H2-receptor activity (Warrander et al., 1983).

  • Ecotoxicology : Cimetidine's ecotoxicological effects have been evaluated in various aquatic organisms, with potential consequences for endocrine disruption in the aquatic environment needing further investigation (Lee et al., 2015).

  • Chemical Stability and Detection : Research has also focused on developing methods for detecting cimetidine in biological samples, such as using gold nanoparticles for colorimetric detection of cimetidine in human urine (Hu et al., 2018).

  • Molecular Biology : Studies on cimetidine's effects on nitric oxide production and its interaction with cytochrome P-450 in a soft-tissue inflammation model in horses have been conducted, revealing its potential to modulate inflammatory responses (Hunter et al., 1999).

  • Crystalline Polymorphism : Cimetidine's crystalline polymorphism has been analyzed, with forms exhibiting different melting points and stabilities, contributing to our understanding of its physical chemistry (Céolin & Rietveld, 2017).

Mechanism of Action

Target of Action

Cimetidine-d3, like its parent compound Cimetidine, primarily targets the Histamine H2 receptors . These receptors play a crucial role in gastric acid secretion, making them a key target in the management of conditions like Gastroesophageal Reflux Disease (GERD), peptic ulcer disease, and indigestion .

Mode of Action

This compound acts as an inverse agonist at the Histamine H2 receptors . It competitively inhibits histamine binding to these receptors, thereby reducing gastric acid secretion . Additionally, it has been suggested that this compound may inhibit the activity of cytochrome P-450 , which could explain its potential use in neoadjuvant therapy .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it inhibits gastric acid secretion, as well as the output of pepsin and gastrins . It has also been proposed that this compound may act by inhibiting the activity of 5-aminolevulinic acid synthase (ALAS) in the liver and bone marrow, and the hepatic activity of the heme catabolism enzyme, heme oxygenase (HO) .

Pharmacokinetics

This compound, like Cimetidine, has a bioavailability of about 60-70% . It follows multicompartmental characteristics after intravenous administration, with a high total systemic clearance mainly determined by renal clearance . The elimination half-life is approximately 2 hours . Between 50 and 80% of the dose administered intravenously is recovered in urine as unchanged Cimetidine . Metabolites of Cimetidine represent 25 to 40% of the total elimination, with one major metabolite (cimetidine sulphoxide; 10–15%) and one minor metabolite (hydroxymethyl cimetidine; 4%) .

Result of Action

The primary molecular effect of this compound is the reduction of gastric acid secretion, which helps manage conditions like GERD, peptic ulcer disease, and indigestion . On a cellular level, it has been shown to block the adhesion of a colorectal tumor cell line to the endothelial cell monolayer in cell culture and suppress the metastasis of the tumor cell in a nude mouse model .

Action Environment

Environmental factors can influence the action of this compound. For instance, the activity of intestinal CYP3A4/5, which can be influenced by a variety of environmental factors, has a significant impact on the absorption of this compound . Furthermore, studies have shown that this compound has a dose-dependent impact on the decomposition of organic matter and the conversion of nitrogen in human feces during composting .

Safety and Hazards

When handling Cimetidine-d3, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing. Avoid dust formation .

Relevant Papers

A literature review suggests that the potential effect that medications may have on the vitamin D status is rarely taken into consideration . This includes drugs like this compound. The review suggests that providers of health care ought to be alert to the potential of vitamin D depletions induced by medications, especially in elderly people exposed to multiple-drug therapy, and to provide supplementation if required .

Biochemical Analysis

Biochemical Properties

Cimetidine-d3, like its parent compound Cimetidine, is known to interact with various enzymes and proteins. It is a competitive antagonist of the histamine H2 receptor, meaning it competes with histamine for binding to this receptor . This interaction is crucial in its role in inhibiting gastric acid secretion . This compound has also been shown to inhibit the activity of cytochrome P450 and carbonic anhydrase enzymes .

Cellular Effects

In terms of cellular effects, this compound, through its antagonistic action on the histamine H2 receptor, can influence various cellular processes. By inhibiting gastric acid secretion, it can impact the overall function of gastric cells . Additionally, it has been suggested to have anti-inflammatory and anti-allergic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the histamine H2 receptor, which is located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, leading to a reduction in gastric acid secretion .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Cimetidine, the parent compound, indicates that it has a half-life of approximately 2 hours

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is currently limited. A study involving the co-administration of Cimetidine and Metformin in rats showed that Cimetidine significantly increased the area under the curve of Metformin, indicating a potential interaction between these two compounds .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Cimetidine. Cimetidine is known to undergo metabolism in the liver, with one major metabolite being cimetidine sulfoxide .

Transport and Distribution

This compound, like Cimetidine, is likely to be transported and distributed within cells and tissues via various mechanisms. Cimetidine is known to be a substrate of the organic cation transporter 1 (OCT1), which is highly expressed in the liver . This suggests that this compound may also interact with this transporter.

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it localizes to areas where the histamine H2 receptors are found, such as the basolateral membrane of gastric parietal cells .

properties

IUPAC Name

1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIXAKUUQRKLND-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185237-29-9
Record name 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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